molecular formula C10H18N2 B1368787 decahydro-1H-pyrrolo[3,4-b]indolizine

decahydro-1H-pyrrolo[3,4-b]indolizine

Cat. No.: B1368787
M. Wt: 166.26 g/mol
InChI Key: YYTQFUQKFQENQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Chemical Identity

Decahydro-1H-pyrrolo[3,4-b]indolizine is a bicyclic heterocyclic compound characterized by its distinctive nitrogen-containing structure and saturated ring system. The compound is formally classified under the Chemical Abstracts Service with the registry number 132441-62-4, establishing its unique identity in chemical databases worldwide. This molecular entity belongs to the broader class of indolizine derivatives, which are heterocyclic compounds containing a fused pyrrole-pyridine ring system. The compound's systematic nomenclature reflects its structural complexity, with the prefix "decahydro" indicating the complete saturation of the ring system, while the pyrrolo[3,4-b]indolizine designation describes the specific fusion pattern of the heterocyclic rings.

The molecular formula of this compound is established as C₁₀H₁₈N₂, representing a composition of ten carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. This empirical formula corresponds to a molecular weight of 166.26 grams per mole, as determined through computational analysis and experimental verification. The compound exists in various stereochemical forms, with the (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine isomer being particularly well-characterized in the literature. The stereochemical notation indicates specific spatial arrangements at designated positions within the molecule, which significantly influences the compound's chemical behavior and potential biological activity.

Structural Classification and Ring System Architecture

The structural architecture of this compound places it within the indolizine family of heterocyclic compounds, which are characterized by their nitrogen-containing fused ring systems. Indolizines represent an uncommon class of heterocycles where the nitrogen atom is positioned at a ring fusion site, distinguishing them from more common indole structures. The compound specifically belongs to the indolizidine alkaloid structural class, which forms the central core of various naturally occurring alkaloids such as swainsonine and castanospermine. This classification is significant because indolizidine structures are known for their diverse biological activities and their presence in numerous natural products with pharmacological importance.

The bicyclic framework of this compound consists of a fully saturated system where both constituent rings have undergone complete hydrogenation. This saturation distinguishes it from its aromatic counterparts and contributes to its unique chemical properties and reactivity patterns. The fusion pattern described by the [3,4-b] nomenclature indicates the specific connectivity between the pyrrole and indolizine components, creating a rigid three-dimensional structure that influences molecular interactions and biological activity. The presence of two nitrogen atoms within the fused ring system provides multiple sites for potential chemical modification and contributes to the compound's versatility as a synthetic intermediate.

Chemical Properties and Physical Characteristics

This compound exhibits distinctive physical and chemical properties that reflect its heterocyclic structure and molecular composition. The compound demonstrates a predicted boiling point of 243.9 ± 8.0 degrees Celsius, indicating its thermal stability and providing important information for purification and handling procedures. The density of the compound is calculated to be 1.08 ± 0.1 grams per cubic centimeter, reflecting the molecular packing efficiency and contributing to understanding its physical behavior in various solvents and reaction media. These physical properties are crucial for determining appropriate reaction conditions and purification methods during synthetic applications.

The basicity of this compound is characterized by a predicted pKa value of 11.36 ± 0.20, indicating that the compound exhibits relatively strong basic properties. This basicity arises from the presence of nitrogen atoms within the ring system, which can readily accept protons under appropriate conditions. The basic nature of the compound influences its solubility characteristics, with enhanced solubility observed in acidic media where protonation can occur. This property is particularly relevant for pharmaceutical applications, where the dihydrochloride salt form is often prepared to improve solubility and stability characteristics.

Molecular Identification and Analytical Characteristics

The molecular identification of this compound relies on several standardized chemical descriptors that facilitate database searches and structural verification. The compound's SMILES (Simplified Molecular Input Line Entry System) notation is represented as C12CC3CCCCN3C1CNC2, providing a linear textual description of the molecular structure that can be interpreted by chemical software systems. This notation system enables accurate communication of the compound's structure across different computational platforms and databases, facilitating research collaboration and data sharing.

The compound is also characterized by specific database identifiers that ensure consistent referencing across scientific literature and commercial sources. The MDL number MFCD09040648 serves as an additional identifier within chemical databases, while various synonyms including "1H-Pyrrolo[3,4-b]indolizine, decahydro-" and "2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine" provide alternative nomenclature systems. These multiple identification systems ensure comprehensive coverage in literature searches and facilitate accurate compound procurement for research applications.

Property Value Method/Source
Molecular Formula C₁₀H₁₈N₂ Computational Analysis
Molecular Weight 166.26 g/mol PubChem Database
CAS Registry Number 132441-62-4 Chemical Abstracts Service
Boiling Point 243.9 ± 8.0°C Predicted Value
Density 1.08 ± 0.1 g/cm³ Predicted Value
pKa 11.36 ± 0.20 Predicted Value
MDL Number MFCD09040648 Chemical Database

Related Compound Classifications and Structural Relationships

This compound exists within a broader family of structurally related heterocyclic compounds that share similar core features while exhibiting distinct chemical properties. The compound shows close structural relationships with other pyrroloindolizine derivatives, including various stereoisomeric forms such as (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine, which possesses specific stereochemical configurations that influence biological activity. These stereochemical variations represent important considerations for pharmaceutical development, as different isomers can exhibit significantly different pharmacological profiles and therapeutic potential.

The compound also relates to octahydro-1H-pyrrolo[3,4-b]pyridine derivatives, which share similar bicyclic architectures but differ in the degree of saturation and nitrogen positioning. These structural analogs provide valuable comparison points for understanding structure-activity relationships and for designing synthetic routes to related compounds. The relationship between this compound and its various analogs demonstrates the importance of precise structural characterization in medicinal chemistry applications, where subtle structural modifications can lead to dramatically different biological outcomes.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2,3,3a,4,4a,5,6,7,8,9a-decahydro-1H-pyrrolo[3,4-b]indolizine

InChI

InChI=1S/C10H18N2/c1-2-4-12-9(3-1)5-8-6-11-7-10(8)12/h8-11H,1-7H2

InChI Key

YYTQFUQKFQENQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CC3C2CNC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Indolizine and Aromatic Derivatives

Indolizine, the parent aromatic compound, features a planar π-conjugated system (Figure 2a). Its derivatives, such as pyrimido[5,4-b]indolizine and pyrrolo[1,2-c]pyrimido[5,4-b]indolizine, are synthesized via oxidative cyclization or multi-component reactions (Table 1) . These aromatic systems exhibit bioactivity due to their ability to interact with biological targets via π-π stacking or hydrogen bonding. For example:

  • Pyrimido[5,4-b]indolizines : Synthesized from Baylis-Hillman adducts, these compounds act as kinase inhibitors and exhibit anticancer activity .
  • Pyrrolo[1,2-c]pyrimido[5,4-b]indolizines : These hybrids, formed via reactions with aldehydes, show potent inhibition of HepG2 liver cancer cells (IC50 < 10 μM) .

In contrast, decahydro-1H-pyrrolo[3,4-b]indolizine lacks aromaticity, reducing its capacity for π-based interactions.

Fused Heterocyclic Systems

Compounds like dipyrido[3,4-b;4’,3’-e][1,4]dithiin () and indolizine–thiophene hybrids () demonstrate how fused rings or substituents enhance functionality:

  • Dipyrido-dithiins : These sulfur-containing analogs exhibit unique crystallographic properties, with synchrotron studies confirming their twisted geometries .
  • Indolizine–thiophene hybrids : Synthesized via cycloaddition, these derivatives show moderate antimicrobial activity .

This compound’s saturated structure precludes such electronic diversity, but its flexibility may improve solubility and bioavailability.

Anticancer and Antimicrobial Activity

Aromatic indolizines dominate in bioactive applications:

  • Pyrimidoindolizines : Derivatives with pyridine or thiophene substituents (e.g., compound 5k, 5l) inhibit HepG2 and H1299 cancer cells with IC50 values < 5 μM .
  • Indolizine–maleimide cycloadducts : Exhibit moderate activity against Staphylococcus aureus .

Physicochemical Properties

Property This compound Indolizine Pyrimido[5,4-b]indolizine
Aromaticity Non-aromatic Aromatic Aromatic
π-Electron System Localized (single bonds) Delocalized Delocalized
Solubility Higher (flexible structure) Moderate Low (planar)
Synthetic Complexity Moderate (hydrogenation) High (cycloaddition) High (multi-step)
Bioactivity Hypothetical (CNS) Anticancer, antimicrobial Kinase inhibition

Preparation Methods

Synthesis Overview

The synthesis of decahydro-1H-pyrrolo[3,4-b]indolizine typically involves multi-step organic reactions, including cyclization processes that form the bicyclic structure. These methods are often adapted based on desired purity and yield requirements.

Synthesis of Moxifloxacin Hydrochloride

One preparation method involves the synthesis of moxifloxacin hydrochloride, utilizing this compound as an intermediate. Several approaches can be employed, varying in reaction conditions and reagents.

Method Using Cyclooxygenase

One method involves enzyme preparation using Cyclooxygenase (Cox).

Specific Synthesis Reactions

  • Reaction with Boric Acid and Acetic Anhydride
    • Acetic anhydride is heated to 80°C, then boric acid is added, followed by heating to 110°C for 2 hours.
    • The mixture is cooled, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate is added, and the reaction continues at 90-100°C for 3 hours.
    • Acetonitrile and triethylamine are added, followed by (S, S) -2,8-diazabicyclo [4.3.0] nonane, and the mixture is refluxed for 3 hours.
    • Hydrochloric acid is added at 5-10°C to adjust the pH, and the mixture is stirred for 8 hours to crystallize.
    • The product, moxifloxacin hydrochloride, is obtained after filtration and vacuum drying, with a yield of 89.78% and HPLC purity of 99.7%.
  • Reaction with Copper(I) Chloride
    • A solution of copper(I) chloride, ethylene glycol, isobutylamine, and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline-carboxylate is reacted in methanol at 50°C for 3 hours.
    • The temperature is raised to 68°C, (S, S) -2,8-diazabicyclo [4.3.0] nonane is added, and the reaction continues for 4 hours.
    • After filtration, concentrated hydrochloric acid is added to adjust the pH to 2, and the mixture is stirred for 2 hours after cooling to -5°C for crystallization.
    • Moxifloxacin hydrochloride is obtained as a white solid with a yield of 93.0% and purity of 99.82% (HPLC area normalization method).
  • Reaction with Aluminum Chloride
    • A cyclohexyl ester, (S,S)-2,8-diazabicyclodecane, and acetonitrile are mixed, followed by the addition of triethylamine and aluminum chloride.
    • The temperature is raised to 60°C, and the reaction is maintained for about 3 hours.
    • After cooling and filtration, L-(+)-tartaric acid is added, and the mixture is stirred for about 2 hours.
    • The precipitated product is collected, washed with acetonitrile, and dried to obtain moxifloxacin ethyl ester tartrate with a molar yield of 91.0%, purity of 99.82%, and an optical isomer content of 0.08%.

Azomethine Ylides in Synthesis

Azomethine ylides, nitrogen-based three-atom components, are commonly used in [3+2]-cycloaddition reactions with various unsaturated 2π-electron components.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for decahydro-1H-pyrrolo[3,4-b]indolizine, and how can reaction conditions be optimized?

  • The compound can be synthesized via [3+3] annulation using allyl bromides derived from Morita-Baylis-Hillman adducts or through domino Knoevenagel condensation. Optimization involves adjusting electron-withdrawing substituents to favor ring closure and improve yields (42–68%) under mild conditions (e.g., 50°C in DMF with K₂CO₃) . One-pot methods leveraging intramolecular aldol cyclization are also effective, as confirmed by X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • High-resolution NMR (¹H/¹³C) is essential for confirming hydrogenation patterns and stereochemistry. Single-crystal X-ray diffraction provides unambiguous structural assignment, particularly for resolving tautomeric equilibria in solution (e.g., pyrrolo[3,4-b]pyridin-5-one derivatives) . InChIKey and SMILES descriptors (e.g., YYTQFUQKFQENQE-UHFFFAOYSA-N) further aid in database alignment .

Q. How can computational methods predict physicochemical properties of this compound?

  • Density Functional Theory (DFT) calculations predict properties like solubility, stability, and reactivity by analyzing electron density distribution. Molecular dynamics simulations can model interactions in biological systems, guiding experimental design .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during synthesis?

  • Conflicting stereochemical results may arise from competing reaction pathways. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomeric mixtures. Kinetic vs. thermodynamic control should be assessed via temperature-dependent studies, as seen in pyrrolo[3,4-b]pyridine syntheses .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity in indolizine derivatives?

  • Systematic substitution at the indolizine core (e.g., 3-aroyl or 7-amide groups) improves target affinity. For example, 49 derivatives were screened for HIV-1 inhibition, with IC₅₀ values as low as 11 µM . Tailoring substituents to balance lipophilicity and hydrogen-bonding capacity is critical for optimizing pharmacokinetics .

Q. What methodologies evaluate this compound in corrosion inhibition?

  • Gravimetric analysis (weight loss measurements) and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency in acidic environments. DFT-based descriptors (e.g., Fukui indices) correlate molecular reactivity with performance, showing >90% inhibition for select derivatives .

Q. How do indolizine derivatives act as intermediates in anticancer drug synthesis?

  • Derivatives like (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione serve as key intermediates for irinotecan analogs. Their bicyclic framework enables functionalization for antibody-drug conjugates (ADCs) targeting topoisomerase I .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.